![molecular formula C11F20 B14452726 1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane CAS No. 75108-51-9](/img/structure/B14452726.png)
1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane is a highly fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms and a bicyclic framework, makes it an interesting subject of study in various scientific fields. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in specialized applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane typically involves multiple steps, starting from simpler fluorinated precursors. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the incorporation of fluorine atoms at specific positions. Common reagents used in the synthesis include elemental fluorine, hydrogen fluoride, and various fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production process must ensure high purity and yield, often requiring advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Oxidation Reactions: Oxidation can introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., alkoxides, amines), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction and oxidation can lead to various hydrogenated or oxygenated products.
科学的研究の応用
1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein interactions.
Medicine: The compound’s stability and reactivity are explored for potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: It is used in the development of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.
作用機序
The mechanism by which 1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved can include binding to active sites, altering protein conformation, or disrupting cellular processes.
類似化合物との比較
Similar Compounds
Perfluorodecalin: Another highly fluorinated bicyclic compound with similar stability and chemical resistance.
Perfluorooctane: A linear fluorinated compound with applications in materials science and medicine.
Perfluorocyclohexane: A cyclic fluorinated compound used in similar applications as 1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane.
Uniqueness
This compound stands out due to its specific arrangement of fluorine atoms and bicyclic structure, which imparts unique chemical and physical properties. Its high degree of fluorination provides exceptional stability, chemical resistance, and potential for specialized applications in various fields.
特性
CAS番号 |
75108-51-9 |
|---|---|
分子式 |
C11F20 |
分子量 |
512.08 g/mol |
IUPAC名 |
1,2,2,3,3,4,4,6,7,7,8,8,9,9-tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11F20/c12-2(11(29,30)31)1(10(26,27)28)4(14,15)3(13,7(20,21)6(2,18)19)8(22,23)9(24,25)5(1,16)17 |
InChIキー |
PCHPLYQGVZMJRW-UHFFFAOYSA-N |
正規SMILES |
C12(C(C(C(C(C1(F)F)(C(C(C2(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
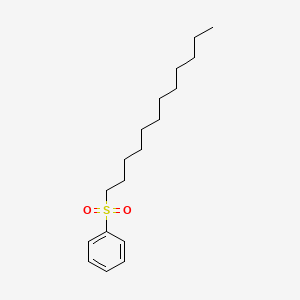
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)

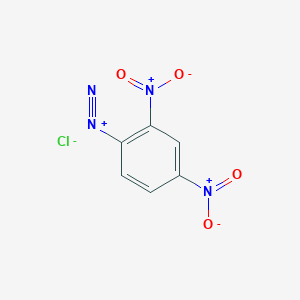
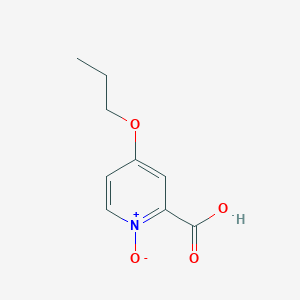

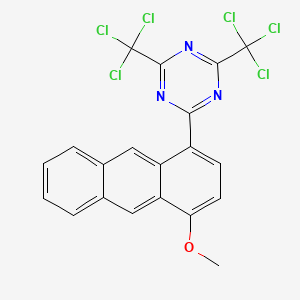



![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)
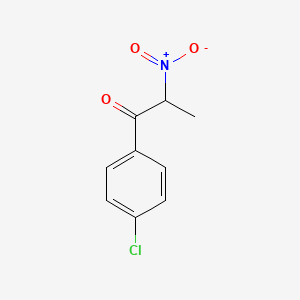
![3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione](/img/structure/B14452704.png)
